1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Description
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one (CAS 2350-46-1) is an aromatic hydroxyketone characterized by a butanone backbone substituted with a 2,3-dichloro-4-hydroxyphenyl group. This compound is commercially available and has been studied for its structural and physicochemical properties, particularly in the context of halogenated aromatic ketones .
Properties
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAKITVQDPSLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555903 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-46-1 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one typically follows a Friedel-Crafts acylation approach, where a butyryl chloride derivative is reacted with a chlorinated hydroxyphenol under Lewis acid catalysis. Although direct detailed experimental procedures specifically for this compound are limited in the available literature, closely related synthesis methods for structurally similar hydroxyphenyl butanones provide a reliable basis for preparation.
General Synthetic Route
Key Reaction: Friedel-Crafts Acylation
-
- 2,3-Dichlorophenol or 2,3-Dichloro-4-hydroxyphenol
- Butyryl chloride (acyl chloride derivative of butanoic acid)
- Lewis acid catalyst (commonly aluminum chloride, AlCl3)
- Solvent: 1,2-dichloroethane or dichloromethane
-
- Temperature control: Initial cooling in an ice bath (0–10 °C) to control the exothermic addition of acyl chloride
- Stirring duration: Typically several hours at low temperature, followed by warming to room temperature or mild reflux for extended reaction time (up to 24 hours)
- Quenching: Reaction mixture is quenched with dilute hydrochloric acid to neutralize the catalyst and stop the reaction
-
- Separation of organic layer
- Washing with water and aqueous base (e.g., KOH solution) to remove acidic impurities and aluminum salts
- Drying over anhydrous sodium sulfate
- Purification by filtration and drying of the precipitate or chromatographic methods
Detailed Procedure Example (Adapted from Related Phenylbutanone Synthesis)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of reaction mixture | Suspension of 2,3-Dichlorophenol (or 2,3-Dichloro-4-hydroxyphenol) and AlCl3 in 1,2-dichloroethane | Ice bath (0 °C) |
| 2 | Addition of butyryl chloride | Dropwise addition over 30–60 minutes | Maintained at 0–10 °C to control reaction rate |
| 3 | Stirring after addition | Stirring in ice bath for 3 hours | Ensures complete acylation initiation |
| 4 | Reaction progression | Warm to room temperature and stir for 20 hours | Allows full conversion |
| 5 | Quenching | Addition of cold dilute HCl (5%) | Neutralizes catalyst and stops reaction |
| 6 | Extraction and washing | Separate organic layer, wash with water and KOH solution | Removes inorganic salts and acidic by-products |
| 7 | Drying and purification | Dry organic layer over Na2SO4, filter, and evaporate solvent | Obtain crude product |
| 8 | Final purification | Recrystallization or chromatography | Yields pure this compound |
Research Findings and Yield Data
- The Friedel-Crafts acylation method, using aluminum chloride as catalyst and 1,2-dichloroethane as solvent, is a well-established route for hydroxyphenyl butanone derivatives, providing yields commonly in the range of 70–85% for similar compounds.
- The presence of electron-withdrawing chloro substituents at positions 2 and 3 on the phenol ring influences the reactivity and regioselectivity, favoring acylation at the para position relative to the hydroxyl group (position 4), consistent with the target compound structure.
- Reaction times vary but typically involve prolonged stirring (up to 24 hours) to ensure complete conversion.
- Purification steps are critical due to the formation of aluminum complexes and possible side-products; acid-base washings and drying are essential for high purity.
Comparative Table of Preparation Conditions for Related Compounds
Notes on Alternative Methods and Considerations
- While Friedel-Crafts acylation remains the primary method, alternative coupling or alkylation reactions involving halogenated phenols and acyl derivatives might be explored for specific derivatives, as seen in related fluorophenyl compounds.
- The use of protective groups for the hydroxyl function is generally unnecessary due to the directing effect and stability under the reaction conditions.
- Handling of chlorinated phenols and aluminum chloride requires strict safety and environmental controls due to toxicity and corrosiveness.
Chemical Reactions Analysis
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of:
- (2,3-Dichloro-4-butyrylphenoxy)acetic Acid : This derivative is linked to the synthesis of Ethacrynic acid, a diuretic agent used for managing conditions such as high blood pressure and edema associated with heart or kidney failure .
Table 1: Pharmaceutical Derivatives
| Compound Name | Role | Application |
|---|---|---|
| Ethacrynic Acid | Diuretic | Treats hypertension and edema |
| (2,3-Dichloro-4-butyrylphenoxy)acetic Acid | Intermediate | Synthesis of Ethacrynic acid |
Research indicates that this compound exhibits potential biological activities , particularly in:
- Antimicrobial Properties : Studies suggest that this compound can inhibit bacterial growth and may be effective against certain pathogens.
- Anticancer Activity : Preliminary findings indicate that it may influence cell growth pathways and induce apoptosis in cancer cells .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various compounds, this compound was tested against HCT116 colorectal cancer cells. The results demonstrated that treatment with this compound led to significant reductions in cell viability and induced mitochondrial dysfunction .
Agricultural Applications
The compound is also explored for its potential in agriculture , particularly as a herbicide or plant growth regulator. The structural characteristics allow it to interact with specific biochemical pathways in plants, potentially enhancing crop yield or controlling weed growth .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Chlorination of Phenolic Compounds : Introducing chlorine atoms into the phenolic ring.
- Formation of Butanone Linkage : Reacting the chlorinated phenol with appropriate butanone derivatives under controlled conditions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways . For instance, as a precursor to ethacrynic acid, it inhibits the Na-K-Cl cotransporter in the renal tubules, leading to increased excretion of sodium, potassium, and water, thereby reducing blood pressure and edema . The presence of chlorine atoms and the hydroxyl group contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(2,3-Dichloro-4-hydroxyphenyl)-3,3-dimethyl-1-butanone (CAS 55507-71-6)
- Molecular Formula : C₁₂H₁₄Cl₂O₂
- Molecular Weight : 261.15 g/mol
- This modification may enhance stability in specific reaction environments .
4-Chloro-1-(2,5-difluorophenyl)butan-1-one (CAS 1216260-42-2)
- Molecular Formula : C₁₀H₉ClF₂O
- Molecular Weight : 218.63 g/mol
- Physicochemical Properties :
- Boiling Point: 293.5±30.0 °C (predicted)
- Density: 1.258±0.06 g/cm³
- Key Features : Fluorine substituents introduce strong electron-withdrawing effects, which may alter electronic distribution and reactivity compared to chlorine-dominated analogues. The reduced molecular weight suggests lower lipophilicity .
1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (CAS 898764-82-4)
- Molecular Formula : C₁₂H₁₃ClFO
- Molecular Weight : 243.68 g/mol
- Key Features : The combination of fluorine and chlorine on the aromatic ring creates a mixed halogen effect, possibly enhancing bioactivity in pharmaceutical contexts. The dimethyl group may improve metabolic stability .
Extended Carbon Chain Analogues
1-(2,3-Dichloro-4-hydroxyphenyl)-4-methyl-1-pentanone (CAS 1210-21-5)
- Molecular Formula : C₁₂H₁₄Cl₂O₂
- Molecular Weight : 261.15 g/mol
- However, the longer carbon chain may reduce solubility in polar solvents .
Pharmacologically Active Derivatives
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride (CAS 431938-85-1)
- Molecular Formula: C₂₁H₂₂ClNO₃ (free base)
- Key Features : This derivative incorporates a benzodioxin ring and a pyrrolidinyl group, which are common pharmacophores in CNS-targeting drugs. The hydrochloride salt improves aqueous solubility, making it suitable for formulation .
Comparative Data Table
Research Findings and Implications
- Halogen Effects: Chlorine substituents enhance electronegativity and lipophilicity, favoring interactions with hydrophobic targets.
- Steric Modifications : Dimethyl groups (e.g., in CAS 55507-71-6) reduce conformational flexibility, which may limit enzymatic degradation in drug design .
- Structural Extensions: Elongated carbon chains (e.g., pentanone derivatives) improve membrane penetration but may compromise solubility, necessitating formulation adjustments .
Biological Activity
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. This compound features a butanone group linked to a dichlorophenol moiety, characterized by hydroxyl and dichloro substituents on the aromatic ring. Its structural properties make it an intriguing subject for research in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure is depicted below:
Key Features:
- Dichloro and Hydroxy Substituents : These functional groups enhance its reactivity and biological activity.
- Intermediate Role : It serves as an intermediate in synthesizing various pharmaceutical agents, including ethacrynic acid, which is used as a diuretic.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Notable findings include:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Acinetobacter baumannii | Inhibition |
| Klebsiella pneumoniae | Inhibition |
| Pseudomonas aeruginosa | Inhibition |
| Clostridioides difficile | Inhibition |
| Candida auris | Inhibition |
| Aspergillus fumigatus | Inhibition |
These results suggest that the compound may disrupt microbial cell processes, potentially through interference with cell wall synthesis or metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer effects. Research highlights include:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting mitochondrial function, leading to loss of mitochondrial membrane potential (ΔΨm) and subsequent cell death.
- Cell Line Studies : In vitro studies using HCT116 cancer cells showed that treatment with this compound resulted in significant cytotoxicity at micromolar concentrations.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties.
-
Anticancer Mechanisms :
- Another study focused on the compound's ability to induce apoptosis in HCT116 cells. The results indicated that at concentrations of 5 µM and 10 µM, the compound significantly reduced glutathione levels, suggesting oxidative stress as a mechanism for inducing cell death.
Synthesis and Applications
The synthesis of this compound typically involves several key reactions that facilitate its production for research purposes. It is primarily used in laboratory settings for studying structure-activity relationships due to its unique chemical properties.
Q & A
Q. What are the established synthetic routes for 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one, and how can purity be ensured?
The compound is synthesized via iodination of 2-hydroxy-5-chlorophenylphenone using iodine and iodic acid in 95% ethanol at 35–40°C for 1.5 hours, yielding 76% product . Key steps include rigorous purification via recrystallization and characterization using melting point analysis (m.p. 163°C), ¹H NMR, IR, and mass spectrometry (MS) to confirm structural integrity . Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection, ensuring no residual solvents or byproducts.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- ¹H NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and ketone-related protons (δ 2.5–3.0 ppm), with chlorine substituents causing deshielding effects .
- IR : Confirm the hydroxyl group (broad stretch ~3200 cm⁻¹) and ketone carbonyl (sharp peak ~1700 cm⁻¹) .
- MS : Molecular ion [M+H]⁺ at m/z 247 (C₁₀H₉Cl₂O₂) for isotopic confirmation of chlorine atoms .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity analysis.
Q. How does the electronic environment of the hydroxyl group influence reactivity in this compound?
The para-hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer and reducing susceptibility to nucleophilic attack. This electronic configuration enhances acidity (pKa ~8–10), enabling deprotonation under basic conditions for derivatization .
Advanced Research Questions
Q. How can substituent effects (e.g., chloro, methyl) on the phenyl ring modulate photophysical or catalytic properties?
- Chlorine Substituents : Electron-withdrawing Cl groups increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. Comparative studies with methyl-substituted analogs (e.g., 1-(2,3-Dichloro-4-hydroxyphenyl)-3-methyl-1-butanone) show reduced steric hindrance but altered redox potentials .
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals. Experimental validation via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) quantifies oxidation potentials .
Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Validation Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered regions and validating via R-factor convergence (<5%). For high-resolution data, employ the Rint metric to assess data quality .
- Case Study : Discrepancies in C-Cl bond lengths may arise from thermal motion; apply anisotropic displacement parameters (ADPs) and check for twinning using PLATON .
Q. What strategies optimize solvent-free or green synthesis routes for this compound?
- Mechanochemical Synthesis : Ball-mill 2-hydroxy-5-chlorophenylphenone with iodine and catalytic HIO₃ at 30 Hz for 2 hours. Monitor reaction progress via in-situ Raman spectroscopy (peak at 1700 cm⁻¹ for ketone formation) .
- Solvent Selection : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining yield (>70%) .
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions (e.g., etherification, acylation)?
- Etherification : The 4-hydroxy group reacts preferentially with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 60°C). Steric hindrance from Cl substituents slows reaction at the 2- and 3-positions .
- Acylation : Use acetyl chloride in pyridine to acylate the hydroxyl group, confirmed by ¹H NMR shift of the acetyl proton (δ 2.1–2.3 ppm) .
Q. What are the challenges in computational modeling of this compound’s stability under oxidative conditions?
- DFT/MD Simulations : Model the transition state for hydroxyl radical (•OH) attack at the ketone carbon. Compare activation energies (ΔG‡) with experimental Arrhenius parameters derived from accelerated stability studies (40°C/75% RH for 6 months) .
- Data Interpretation : Correlate computational predictions with LC-MS degradation profiles (e.g., formation of dichlorinated benzoic acid derivatives) .
Methodological Notes
- Data Reproducibility : Replicate synthesis and characterization protocols across ≥3 batches to assess variability.
- Advanced Instrumentation : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of chlorine atoms .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste to mitigate environmental hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
